2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid” often involves complex molecular architectures containing cyclopropanes . These present significant challenges for any synthetic chemist.Molecular Structure Analysis
The molecular structure of “2,3-Dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylic acid” is complex, as it contains a cyclopropane ring fused with a benzopyran ring .Scientific Research Applications
Synthesis of Novel Organic Ligands
Karpov et al. (2016) reported a convenient synthesis of related compounds with potential application in organic electronics and as ionic liquid components. Their method involved double carbanion cleavage under the action of alcohols, forming stable salts containing new allylic-type anions (Karpov et al., 2016).
Generation of Spiro[pyrazolinecyclopropanes] and Derivatives
Kostyuchenko et al. (2005) described the Raney nickel-catalyzed hydrogenation of substituted spiro[cyclopropane-3-(1-pyrazoline)]-5-carboxylates, which led to the formation of various spirocyclopropane-containing compounds, potentially useful in medicinal chemistry (Kostyuchenko et al., 2005).
Recyclization Reactions
Andina and Andin (2016) investigated the recyclization of certain dihydrospiro[indole-3,4′-pyran] derivatives, a process that could be significant in the synthesis of fused analogs like spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).
Future Directions
properties
IUPAC Name |
spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJOMJKPHPZPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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